molecular formula C8H11ClS B8670770 3-(4-Chlorobutyl)thiophene

3-(4-Chlorobutyl)thiophene

Cat. No.: B8670770
M. Wt: 174.69 g/mol
InChI Key: RFUJGMHWESPAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorobutyl)thiophene is a useful research compound. Its molecular formula is C8H11ClS and its molecular weight is 174.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11ClS

Molecular Weight

174.69 g/mol

IUPAC Name

3-(4-chlorobutyl)thiophene

InChI

InChI=1S/C8H11ClS/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7H,1-3,5H2

InChI Key

RFUJGMHWESPAQP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Thienyl lithium was generated from 3-bromothiophene and n-butyl lithium at -70° C. To the 3-thienyl lithium was then added an excess of 1-chloro-4-iodobutane at dry ice-acetone temperature. Upon slow warm up to room temperature a mixture of 2 and 3-thienyl butylchloride were obtained. The mixture was converted to the 2- and 3-thienyl butyl amines via the azide intermediates (Scheme 9) as described for the synthesis of 2-thienyl butyl amine, then reacted with thiophosgene to give the desired product, 3-TBITC, in low yield. The 2 isomers were separated by preparative liquid chromatography using a recycling mode. The 3-TBITC was obtained in 97% purity.
Name
3-Thienyl lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-thienyl lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.